molecular formula C13H13NO4 B562182 ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate CAS No. 108993-98-2

ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate

Cat. No. B562182
CAS RN: 108993-98-2
M. Wt: 247.25
InChI Key: PLGDATYQXDDDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate” is a benzazepine derivative. Benzazepines are seven-membered heterocyclic compounds containing a nitrogen atom. They are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely show a seven-membered benzazepine ring with a carboxylate ester (–COOC2H5) at the 4-position, a hydroxy group (–OH) at the 5-position, and a carbonyl group (C=O) at the 2-position. The exact structure would need to be confirmed with techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Benzazepines, being aromatic compounds, can undergo electrophilic substitution reactions . The presence of the hydroxy, carbonyl, and ester groups may also influence the reactivity of the compound and enable other types of reactions.

Scientific Research Applications

  • Beckmann or Schmidt rearrangement of related compounds can lead to the formation of ethyl trans-2,3,4,5-tetrahydro-2-oxo-5-phenyl-1H-benzo[b]azepine-4-carboxylate, with potential applications in organic synthesis and molecular rearrangements (Vogel, Troxler, & Lindenmann, 1969).

  • Derivatives of ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-1-phenyl naphthalene-1-carboxylate have been used in the synthesis of conformationally restricted dopamine analogues, indicating potential applications in the development of novel pharmaceutical compounds (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

  • Related benzazepine derivatives have been used in the synthesis of central nervous system active compounds, suggesting applications in neuropharmacology (Hung, Janowski, & Prager, 1985).

  • Ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate, a compound with a similar structure, has been investigated for its reactions with chloroacetone under basic conditions, indicating potential in synthetic organic chemistry (Dicker, Shipman, & Suschitzky, 1984).

  • The synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate has been studied for its crystal structure, contributing to the field of molecular crystallography (Marjani, 2013).

properties

IUPAC Name

ethyl 5-hydroxy-2-oxo-1,3-dihydro-1-benzazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-18-13(17)9-7-11(15)14-10-6-4-3-5-8(10)12(9)16/h3-6,16H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGDATYQXDDDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2NC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716019
Record name Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108993-98-2
Record name Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.